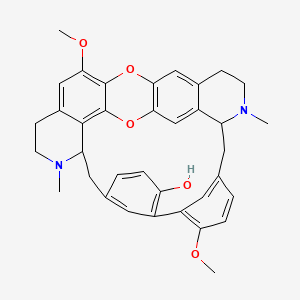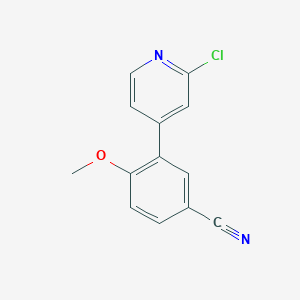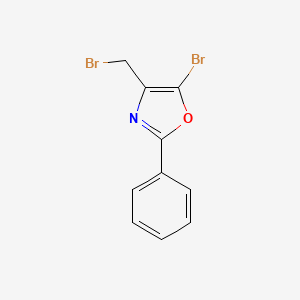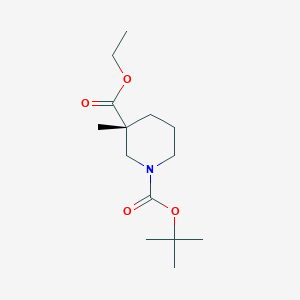![molecular formula C15H15BrClN3S B14079567 3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine, 3-(5-bromo-3-chloro-2-thienyl)-2,5-dimethyl-7-(1-methylethyl)- is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Vorbereitungsmethoden
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . For the specific compound , the preparation may involve the use of brominated and chlorinated starting materials, followed by a series of reactions including borylation and cross-coupling .
Analyse Chemischer Reaktionen
Pyrazolo[1,5-a]pyrimidine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazolo[1,5-a]pyrimidine scaffold.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various bases. The major products formed from these reactions are often arylated or heteroarylated pyrazolo[1,5-a]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules and materials.
Biology: They have been studied for their potential as enzyme inhibitors and antimicrobial agents.
Industry: These compounds are used in the development of fluorescent materials and sensors.
Wirkmechanismus
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in neurodegenerative disorders . The interaction with this enzyme leads to the modulation of neurotransmitter levels in the brain, providing potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidine derivatives are similar to other heterocyclic compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . the unique structural features and functional groups of pyrazolo[1,5-a]pyrimidine derivatives provide them with distinct biological activities and chemical properties. For instance, the presence of bromine and chlorine atoms in the specific compound discussed here may enhance its reactivity and biological activity compared to other similar compounds .
Conclusion
Pyrazolo[1,5-a]pyrimidine, 3-(5-bromo-3-chloro-2-thienyl)-2,5-dimethyl-7-(1-methylethyl)- is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows for diverse synthetic modifications and applications in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action may lead to the development of new therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C15H15BrClN3S |
|---|---|
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
3-(5-bromo-3-chlorothiophen-2-yl)-2,5-dimethyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H15BrClN3S/c1-7(2)11-5-8(3)18-15-13(9(4)19-20(11)15)14-10(17)6-12(16)21-14/h5-7H,1-4H3 |
InChI-Schlüssel |
PACWGEXBPLJQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(C)C)C)C3=C(C=C(S3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


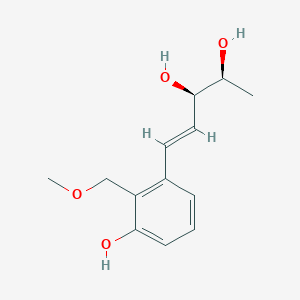

![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)


![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
